6-(5,6-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate
CAS No.:
Cat. No.: VC17936307
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O12 |
|---|---|
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | 6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |
| Standard InChI | InChI=1S/C21H18O11.H2O/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-7,16-19,21,23-27H,(H,28,29);1H2 |
| Standard InChI Key | WLEKZZMZTPAGDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a flavonoid backbone fused to a glucuronic acid moiety, forming a glucosiduronic acid structure. The core chromene system (2-phenylchromen-4-one) is substituted with hydroxyl and oxo groups at positions 4, 5, and 6, while the glucuronic acid component contributes additional hydroxyl and carboxylic acid functional groups . The hydrate designation indicates the presence of water molecules associated with the crystalline structure, enhancing stability under standard conditions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | 6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |
| CAS Numbers | 21967-41-9 (stereoisomer) |
| Hydrogen Bond Donors | 7 |
Stereoisomerism
Multiple stereoisomers of this compound exist due to chiral centers in the glucuronic acid moiety. Notable configurations include the (2S,3S,4S,5R,6R) and (3S,4S,6S) forms, each with distinct physicochemical properties and biological activities. These stereochemical variations influence binding affinities to biological targets, such as enzymes involved in oxidative stress response .
Natural Occurrence and Biosynthesis
Biosynthetic Pathways
The compound’s biosynthesis likely follows the general flavonoid pathway, involving:
-
Phenylpropanoid metabolism: Conversion of phenylalanine to 4-coumaroyl-CoA.
-
Chalcone synthesis: Condensation with malonyl-CoA to form naringenin chalcone.
-
Modification steps: Hydroxylation, oxidation, and glycosylation by UDP-dependent glucuronosyltransferases.
The glucuronic acid moiety is introduced via glycosylation, a critical step that enhances solubility and bioactivity .
Synthetic Approaches and Chemical Reactivity
Laboratory Synthesis
Although detailed synthetic protocols are scarce, proposed routes involve:
-
Flavonoid precursor preparation: Cyclization of 2'-hydroxychalcones to yield flavanones.
-
Oxidation and glycosylation: Introduction of hydroxyl/oxo groups and glucuronic acid via Koenigs-Knorr or Schmidt glycosylation.
-
Hydrate formation: Crystallization from aqueous solvents to stabilize the final product .
Challenges include stereochemical control during glycosylation and preventing deglycosylation under acidic conditions.
Stability and Reactivity
The compound’s multiple hydroxyl groups make it prone to oxidation, necessitating storage under inert atmospheres. The carboxylic acid group enables salt formation, potentially improving bioavailability .
Biological Activities and Mechanistic Insights
Potentiation of Aminoglycoside Antibiotics
In Burkholderia cenocepacia biofilms, this compound enhances tobramycin efficacy by 10- to 100-fold, reducing minimum inhibitory concentrations (MICs) . Mechanistic studies reveal:
-
Oxidative stress modulation: Upregulation of reactive oxygen species (ROS) via disruption of electron transport chains.
-
Putrescine biosynthesis inhibition: Depletion of this polyamine sensitizes bacteria to aminoglycoside-induced membrane damage .
Table 2: Antibiotic Potentiation Profile
| Antibiotic | Potentiation Factor | Bacterial Strain |
|---|---|---|
| Tobramycin | 100x | B. cenocepacia J2315 |
| Gentamicin | 50x | B. multivorans |
Antioxidant and Anti-inflammatory Effects
Paradoxically, the compound exhibits intrinsic antioxidant activity in mammalian systems, scavenging free radicals via its catechol groups. This dual role—pro-oxidant in bacteria and antioxidant in hosts—underscores its therapeutic potential.
Research Implications and Future Directions
Combatting Antimicrobial Resistance
The compound’s ability to bypass biofilm-mediated tolerance addresses a critical bottleneck in treating chronic infections. Clinical trials exploring inhaled formulations for cystic fibrosis-associated Burkholderia infections are warranted .
Structure-Activity Relationship (SAR) Studies
Future work should elucidate:
-
The impact of stereochemistry on ROS modulation.
-
Modifications to the glucuronic acid moiety to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume